2-(1-甲基-4-氧代-1,4-二氢-3-喹啉基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

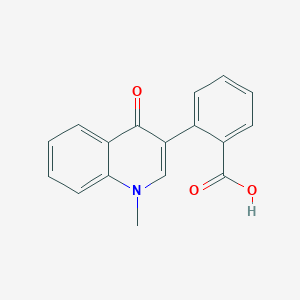

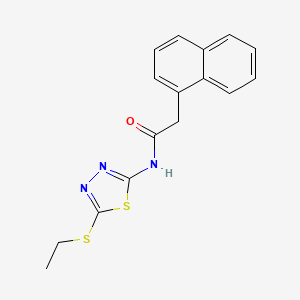

“2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzoic acid” is a chemical compound with the CAS Number: 105576-79-2. It has a molecular weight of 279.3 and its IUPAC name is 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H13NO3 . The InChI code for this compound is 1S/C17H13NO3/c1-18-10-14 (11-6-2-3-7-12 (11)17 (20)21)16 (19)13-8-4-5-9-15 (13)18/h2-10H,1H3, (H,20,21) .科学研究应用

有机合成

该化合物已在有机合成领域得到应用。 例如,它是在甘氨酸衍生的烯胺酰胺环化模式实验中获得的单一产物 . 该合成方法的主要特点是收率高且操作简便 .

药物开发

结构相关的吡咯-3-羧酸的4-氧代衍生物,以及吡咯啉-4-酮总体而言,也作为生物活性化合物而引起兴趣 . 这种亚结构对于阿托伐他汀和舒尼替尼等非常成功的药物至关重要 .

抗疟活性

吡咯-3-羧酸的4-氧代衍生物已显示出抗疟活性 . 这激发了开发许多合成方法 .

HIV-1 蛋白酶抑制活性

这些化合物也表现出 HIV-1 蛋白酶抑制活性 . 这导致了各种合成方法的开发 .

抗病毒活性

吲哚衍生物在结构上与所讨论的化合物相似,已显示出抗病毒活性 . 例如,已制备 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物并将其报道为抗病毒剂 .

抗炎活性

吲哚衍生物也已显示出抗炎活性 . 这引起了研究人员对合成各种吲哚衍生物的兴趣 .

抗癌活性

吲哚衍生物已显示出抗癌活性 . 这导致了开发各种吲哚支架以筛选不同的药理活性 .

抗氧化活性

安全和危害

作用机制

Target of Action

The primary target of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid Structurally related compounds have been found to inhibit hiv-1 integrase strand transfer . This suggests that 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid may also interact with similar targets.

Mode of Action

The exact mode of action of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid It’s structurally related compounds have been found to inhibit hiv-1 integrase strand transfer , suggesting that it may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid Given its potential role as an hiv-1 integrase strand transfer inhibitor , it may affect pathways related to viral replication.

Result of Action

The specific molecular and cellular effects of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid If it acts as an hiv-1 integrase strand transfer inhibitor , it could potentially prevent the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication.

属性

IUPAC Name |

2-(1-methyl-4-oxoquinolin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-18-10-14(11-6-2-3-7-12(11)17(20)21)16(19)13-8-4-5-9-15(13)18/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFLANDBXLRUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2576285.png)

![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)

![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)

![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)

![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)

![methyl 3-(4-(ethoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2576307.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+](/img/structure/B2576308.png)